molecular formula C12H12N2O2S B12216782 5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione

5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12216782
M. Wt: 248.30 g/mol
InChI Key: FONFGNGCCZIGRM-YFHOEESVSA-N
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Description

5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties . This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a methylene bridge connected to a dimethylaminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction yields the desired thiazolidinedione derivative with good selectivity and yield.

Industrial Production Methods

Industrial production of thiazolidinedione derivatives often employs green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as nano-catalysis and the use of deep eutectic solvents have been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(Dimethylamino)phenyl]methylene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes involved in metabolic pathways, leading to its biological effects. For example, it may inhibit lipoxygenase, an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7-

InChI Key

FONFGNGCCZIGRM-YFHOEESVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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